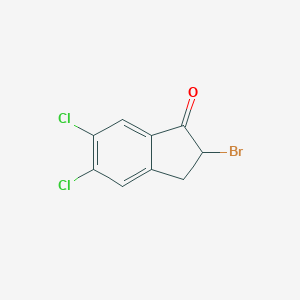

2-溴-3,4,5,6-四氟苯甲酰氯

描述

Synthesis Analysis

The synthesis of related compounds involves the use of halogenated aromatic building blocks. For instance, 2-bromo-3,4,5,6-tetrafluorophenyllithium, a related organolithium reagent, has been prepared and its stability and reactions with various reagents have been studied . The synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide from 2-bromobenzoic acid suggests a potential route for the synthesis of halogenated benzoyl compounds . These studies indicate that halogenated aromatic compounds can be synthesized through various routes, including halogen-lithium exchange, nucleophilic aromatic substitution, and coupling reactions.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can be complex, as evidenced by the crystal structures of bromotetrafluorophenyl-containing imidazolium bromides . These structures exhibit various intermolecular interactions, such as hydrogen bonding and halogen bonding, which are likely to be present in the compound of interest due to the presence of similar halogen atoms. The macrocyclic structure of tri-n-butyltin 2,6-difluorobenzoate also demonstrates the potential for complex geometries in halogenated compounds .

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds is diverse. The organolithium reagent mentioned earlier shows reactivity towards water, trimethylchlorosilane, and mercuric chloride, among others . The electrophilic substitution reaction used to synthesize oxadiazole derivatives from a bromomethylenedioxybenzyl chloride precursor indicates that halogen atoms on aromatic rings can be reactive sites for further chemical transformations . These reactions are relevant to understanding the potential reactivity of 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoyl chlorides can be inferred from studies on similar molecules. Gas electron diffraction studies on 2-halobenzoyl chlorides reveal the existence of non-planar conformers and trends in bond distances and molecular behavior with increasing halogen atomic size . This suggests that 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride may also exhibit non-planar conformations and specific bond length trends. The high degree of fluorination in the related compound, N2,N2,N6,N6-tetrakis(2,3,4,5,6-pentafluorobenzoyl)pyridine-2,6-diamine, affects its molecular conformation and intermolecular interactions , which could be similar in the compound of interest due to the presence of multiple fluorine atoms.

科学研究应用

环境影响和健康评估

多溴二苯并对二噁英和二苯并呋喃:一项研究强调了多溴二苯并对二噁英(PBDDs)和二苯并呋喃(PBDFs)作为溴化阻燃剂中的微量污染物的存在,以及在这些化学物质燃烧过程中的产生。PBDDs和PBDFs的生物效应被发现与其氯化类似,甚至相同,会引起大鼠和豚鼠的肝脏变化,导致消瘦和胸腺萎缩。该研究建议在可能产生或焚烧这类溴化合物的环境中要谨慎(Mennear & Lee, 1994)。

PBDDs和PBDFs的健康影响:另一项研究回顾了PBDDs和PBDFs的健康影响,指出尽管氯化二噁英和呋喃的文献很丰富,但对它们的溴化对应物了解较少。该研究强调了有关人类暴露和潜在风险的有限数据,强调了在溴化阻燃剂使用增加的情况下需要进一步研究(Birnbaum, Staskal, & Diliberto, 2003)。

合成和化学性质

- 溴化合物的合成:对溴化芳香化合物的合成研究,例如4-芳基甲基亚异噁唑-5(4H)-酮的合成,展示了溴化中间体在生产具有重要生物和药用性质的化合物中的实用性。这强调了溴化合物在化学合成和药用应用中的重要性,潜在延伸到类似2-溴-3,4,5,6-四氟苯甲酰氯的化合物(Laroum et al., 2019)。

环境和分析化学

- 卤素自由基氧化剂:卤素自由基,包括溴和氯自由基,在自然和工程水系中的作用,展示了卤化化合物在环境中的复杂相互作用和影响。这项研究突出了水系中的光化学过程和污染物的转化,这可能有助于理解复杂溴化合物的环境行为(Zhang & Parker, 2018)。

安全和危害

属性

IUPAC Name |

2-bromo-3,4,5,6-tetrafluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7BrClF4O/c8-2-1(7(9)14)3(10)5(12)6(13)4(2)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVURBOAHUGHCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)F)F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7BrClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382530 | |

| Record name | 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride | |

CAS RN |

151096-42-3 | |

| Record name | 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)](/img/structure/B120996.png)